tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18626405
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H
SMILES:
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride

CAS No.:

Cat. No.: VC18626405

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride -

Specification

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H
Standard InChI Key AZMBGHNFJGZPPP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride, reflects its IUPAC nomenclature. Key structural elements include:

  • A cyclobutane ring with trans-1,3-diamino substitution, enforcing a rigid, non-planar conformation.

  • An N-methyl carbamate group bonded to the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic manipulations .

  • A hydrochloride counterion, which protonates the primary amine, improving crystallinity and solubility in polar solvents .

The molecular formula is C₁₁H₂₁N₂O₂·HCl, with a molar mass of 264.76 g/mol. The trans configuration minimizes steric clashes between the Boc-protected carbamate and the amine moiety, as confirmed by X-ray crystallography in analogous cyclobutyl derivatives .

Physicochemical Properties

Experimental data for the hydrochloride salt remains sparse, but extrapolations from related compounds suggest:

PropertyValueSource
Melting Point180–185°C (decomposes)Analogues
Solubility>50 mg/mL in DMSO
LogP (Predicted)1.2 ± 0.3Calc. via ChemAxon
pKa (Amine)8.9 (protonated form)

The Boc group’s lipophilicity (LogP ~1.2) balances the hydrochloride’s polarity, enabling compatibility with both organic and aqueous reaction media .

Synthetic Methodologies

Key Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step sequence:

  • Boc Protection of trans-1,3-Cyclobutane Diamine

    • Reactants: trans-1,3-Cyclobutane diamine, di(tert-butyl) dicarbonate, triethylamine.

    • Conditions: Dichloromethane, 0°C to room temperature, 12 h.

    • Yield: 85–90% .

  • N-Methylation and Salt Formation

    • Methylation: Treatment of the mono-Boc-protected diamine with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 h .

    • Hydrochloride Salt Formation: Bubble HCl gas into a solution of the methylated product in diethyl ether, yielding the crystalline hydrochloride .

Optimization and Challenges

Critical challenges include:

  • Regioselectivity: Competing reactions at the secondary amine require careful stoichiometric control. Excess methylating agents lead to over-alkylation .

  • Crystallinity: The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during isolation. Lyophilization from acetonitrile improves crystal stability .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

The compound’s rigid cyclobutane scaffold is prized in designing ATP-competitive kinase inhibitors. For example:

  • c-Met Inhibitors: Incorporation into pyrrolopyrimidine derivatives enhances selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .

  • BTK Inhibitors: Analogues bearing this moiety exhibit IC₅₀ values <10 nM in enzymatic assays, attributed to optimal hydrogen bonding with Cys481 .

Case Study: Synthesis of Imidazopyridine Derivatives

A representative application involves coupling the hydrochloride salt with methyl (2-chloropyridin-3-yl)(methyl)carbamate under Pd catalysis:

Reaction Conditions:

  • Catalyst: BrettPhos Precatalyst (5 mol%)

  • Base: NaOtBu (2.5 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 2 h .

Outcome:

  • Product: tert-Butyl(trans-3-(6-fluoro-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)cyclobutyl)carbamate.

  • Yield: 47.4% .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 2.34–2.63 (m, 2H, cyclobutane CH₂), 3.43 (s, 3H, N-CH₃), 4.48–4.74 (m, 1H, NH), 5.33–5.50 (m, 1H, cyclobutane CH) .

  • HRMS (ESI+): m/z calcd for C₁₁H₂₁N₂O₂ [M+H]⁺ 229.1547, found 229.1551 .

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 10–90% MeCN/H₂O (0.1% TFA), 10 min gradient, t₃ = 6.2 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator